Trimeprazine tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antihistaminic and Antipruritic Effects

Trimeprazine tartrate acts as an antihistamine by blocking histamine receptors, particularly H1 receptors. Histamine is a compound involved in allergic reactions, and blocking its action helps alleviate symptoms like itching and allergic rhinitis []. Studies have shown its effectiveness in managing pruritus (itching) associated with various conditions [].

Antimicrobial Activity

Research suggests that trimeprazine tartrate might possess antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of various bacteria, including Staphylococcus spp., Salmonella spp., and Shigella spp. []. However, further investigation is needed to understand its potential as an antimicrobial agent.

Antipsychotic Potential

Trimeprazine tartrate shares structural similarities with other phenothiazines known for their antipsychotic effects. Animal studies have shown it can decrease thyroid hormone levels, which is a mechanism involved in some antipsychotic medications []. However, more research is required to determine its efficacy and safety for treating psychosis in humans.

Sleep Studies

Limited research has explored the use of trimeprazine tartrate for improving sleep. One study observed an increase in total sleep time and a decrease in night wakings in children with sleep disturbances []. However, the overall results were inconclusive, and further investigation is needed to determine its effectiveness in managing sleep problems.

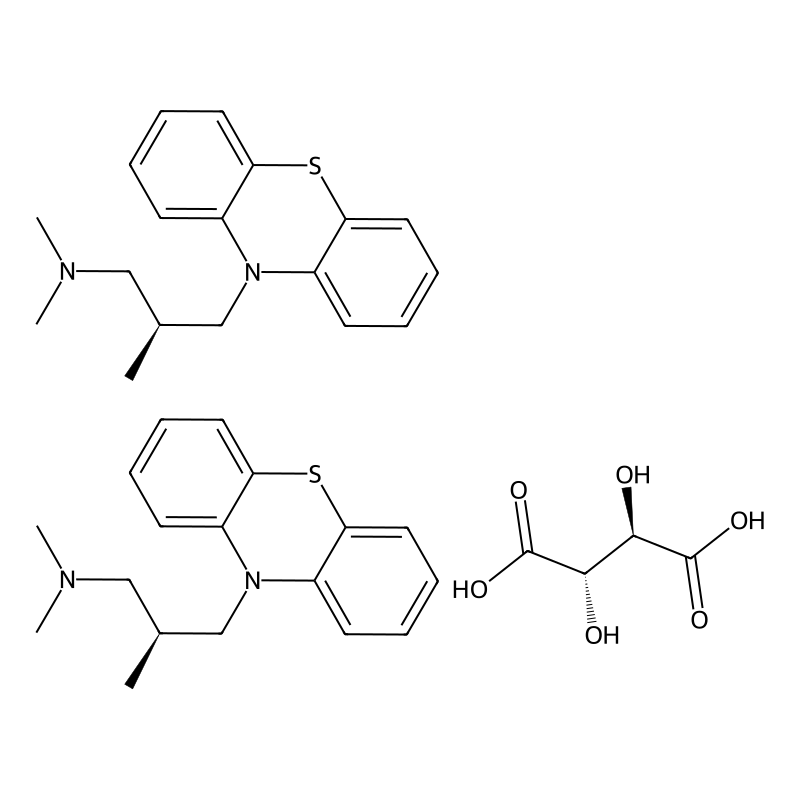

Trimeprazine tartrate is a phenothiazine derivative primarily used as an antihistamine and sedative. It is known for its ability to alleviate allergic conditions, particularly those causing itching (pruritus) and urticaria, by blocking histamine receptors in the body. The compound is typically administered in the form of its tartrate salt, which enhances its solubility and bioavailability. The chemical structure of trimeprazine tartrate can be represented as 10-[3-(2-methyl)dimethylaminopropyl]phenothiazine, with a molecular formula of and a molecular weight of approximately 746.97 g/mol .

Trimeprazine tartrate's mechanism of action for its various effects is multifaceted.

- Antipruritic effect: It acts as an antihistamine by competing with histamine for binding sites on cells. This reduces the effects of histamine, a key mediator of itch [, ].

- Sedative and hypnotic effects: The exact mechanism is not fully understood, but it is likely related to the interaction of trimeprazine with certain neurotransmitter systems in the brain [].

- Antiemetic effect: Trimeprazine may act on specific areas in the brainstem that control nausea and vomiting [].

Trimeprazine exhibits multiple biological activities:

- Antihistaminic: It acts as a potent antagonist at histamine H1 receptors, reducing allergic responses.

- Sedative: The compound has sedative properties that make it useful in treating anxiety and sleep disorders.

- Antiemetic: Trimeprazine can prevent nausea and vomiting associated with various conditions .

- Antipruritic: It effectively alleviates itching caused by allergic reactions or skin conditions like eczema .

The synthesis of trimeprazine tartrate typically involves several steps:

- Formation of Phenothiazine Derivative: The initial step involves synthesizing the core phenothiazine structure through a condensation reaction between 2-amino-alkyl compounds and chlorinated phenothiazines.

- Alkylation: The resulting phenothiazine is then alkylated using dimethylamino-propyl groups to introduce the necessary functional groups.

- Salt Formation: Finally, the free base form of trimeprazine is reacted with tartaric acid to form trimeprazine tartrate, enhancing its solubility and pharmacokinetic properties .

Trimeprazine tartrate is utilized in various medical applications:

- Allergic Conditions: It is primarily prescribed for managing allergic reactions and associated symptoms such as itching.

- Sedation: Used as a sedative in both human and veterinary medicine.

- Anxiety Disorders: In some regions, it is employed for treating anxiety and mood disorders .

- Veterinary Use: The combination of trimeprazine with prednisolone is approved for use in dogs as an antipruritic and antitussive agent .

Trimeprazine has been studied for its interactions with other drugs:

- Central Nervous System Depressants: Co-administration with alcohol or other CNS depressants can potentiate sedative effects, increasing the risk of respiratory depression .

- Thyroid Hormones: Research indicates that trimeprazine may affect thyroid hormone levels by inhibiting thyroid-stimulating hormone secretion or interfering with hormone synthesis mechanisms .

- Drug Metabolism: Trimeprazine is metabolized in the liver, and its interactions with hepatic enzyme systems can influence the metabolism of co-administered drugs .

Similar Compounds: Comparison

Several compounds share structural similarities with trimeprazine tartrate. Below are some notable examples:

| Compound Name | Structural Class | Primary Use | Key Differences |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | Primarily used for schizophrenia; stronger central effects. |

| Promethazine | Phenothiazine | Antihistamine | More potent antihistamine; used mainly for allergies and motion sickness. |

| Perphenazine | Phenothiazine | Antipsychotic | Used for severe psychiatric disorders; higher risk of extrapyramidal symptoms. |

| Alimemazine | Phenothiazine | Antipruritic/Sedative | Similar uses but marketed differently; not approved in the US for human use. |

Trimeprazine's unique profile lies in its reduced central nervous system effects compared to other phenothiazines while maintaining significant antihistaminic properties. Its application as an antipruritic distinguishes it from many similar compounds that are primarily focused on psychiatric disorders or general antihistaminic actions .

| Property | Value | Reference |

|---|---|---|

| Physical state | Solid, crystalline powder | [1] [2] |

| Color | White to off-white | [1] [2] |

| Melting point | 153-155°C | [1] [4] [5] |

| Molecular formula | C₄₀H₅₀N₄O₆S₂ | [6] [7] |

| Molecular weight | 746.98 g/mol | [6] [7] |

| CAS number | 4330-99-8 | [1] [8] |

The molecular structure of trimeprazine tartrate consists of two trimeprazine base molecules complexed with one tartaric acid molecule in a 2:1 stoichiometric ratio [6] [9]. This salt formation enhances the aqueous solubility and chemical stability compared to the free base form.

Solubility Parameters in Various Solvents

The solubility profile of trimeprazine tartrate demonstrates significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of the tartrate counterion. These solubility characteristics are crucial for pharmaceutical formulation development and analytical method design.

Table 2: Solubility Parameters in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 100 | [10] |

| Dimethyl formamide (DMF) | 10 | [1] [11] |

| Dimethyl sulfoxide (DMSO) | 10 | [1] [11] |

| Ethanol | 5-7 | [1] [10] [11] |

| Phosphate buffered saline (pH 7.2) | Insoluble | [1] [2] |

| Chloroform | Freely soluble | [12] |

| Ether | Very slightly soluble | [12] |

The high aqueous solubility of 100 mg/mL represents a significant improvement over the free base form, attributed to the ionic interaction between the basic nitrogen atoms and the tartaric acid component [10]. This enhanced water solubility facilitates oral bioavailability and enables the preparation of aqueous formulations.

The moderate solubility in polar aprotic solvents such as dimethyl formamide and dimethyl sulfoxide (10 mg/mL each) reflects the compound's ability to interact through hydrogen bonding and dipolar interactions [1] [11]. The reduced solubility in ethanol (5-7 mg/mL) compared to water indicates the preference for more polar environments [1] [10] [11].

Notably, the compound demonstrates insolubility in phosphate buffered saline at physiological pH 7.2, which may be attributed to salt precipitation effects or specific ionic interactions [1] [2]. The freely soluble nature in chloroform confirms the lipophilic character of the trimeprazine base, while the very slight solubility in ether indicates limited interaction with non-polar solvents [12].

Melting Point and Thermal Behavior

Trimeprazine tartrate exhibits a well-defined melting point range of 153-155°C, which serves as a critical identity parameter and purity indicator [1] [4] [5]. This melting point is consistent across multiple pharmaceutical reference standards and represents the thermal decomposition point of the crystalline lattice structure.

The narrow melting point range of 2°C indicates good crystalline uniformity and high purity of pharmaceutical-grade material. Variations outside this range may suggest the presence of impurities, polymorphic forms, or degradation products.

Table 3: Temperature-Dependent Stability Profile

| Storage Condition | Stability Duration | Reference |

|---|---|---|

| Room temperature | Stable (recommended storage) | [1] [13] |

| -20°C (solution) | 6 months | [14] [15] |

| 40°C (solution) | 3.5 months | [14] [15] |

| Whole blood at -20°C | 5 weeks | [14] [15] |

| Whole blood at 4°C | 24 hours | [14] [15] |

| Whole blood at 25°C | 4 hours | [14] [15] |

| Whole blood at 37°C | 1 hour | [14] [15] |

The thermal stability data reveals temperature-dependent degradation kinetics. At refrigeration temperatures (-20°C), solution stability extends to 6 months, while elevated temperatures (40°C) reduce stability to 3.5 months [14] [15]. This temperature dependence follows Arrhenius kinetics typical of chemical degradation processes.

Partition Coefficient (LogP)

The partition coefficient of trimeprazine tartrate reflects its distribution behavior between lipophilic and hydrophilic phases, which is fundamental to understanding its pharmacokinetic properties and membrane permeability characteristics.

The octanol-water partition coefficient (LogP) ranges from 4.6 to 4.8, indicating significant lipophilicity [16] [17]. This high LogP value suggests favorable membrane permeability and tissue distribution, consistent with the compound's ability to cross biological barriers.

Table 4: Partition Coefficient and Protein Binding Properties

| Parameter | Value | Reference |

|---|---|---|

| Octanol/water partition coefficient (LogP) | 4.6-4.8 | [16] [17] |

| Hexane-water partition coefficient (pH 4.83) | 1.50 | [14] [15] |

| Hexane-water partition coefficient (pH 10.54) | >100 | [14] [15] |

| Plasma protein binding fraction | >0.9 | [14] [15] |

| Red blood cell/plasma distribution coefficient | 8.65 | [14] [15] |

| Plasma/red blood cell concentration ratio | 1.17 | [14] [15] |

Stability Profile

Temperature-Dependent Stability

Trimeprazine tartrate demonstrates significant temperature sensitivity, with stability decreasing exponentially as temperature increases. Under recommended room temperature storage conditions, the compound maintains stability for extended periods when protected from light and moisture [1] [13].

Solution stability studies reveal a clear temperature-dependent degradation pattern. At -20°C, solutions remain stable for 6 months, representing the optimal storage condition for prepared solutions [14] [15]. At 40°C, stability decreases to 3.5 months, indicating accelerated degradation kinetics at elevated temperatures [14] [15].

The stability in biological matrices shows even greater temperature sensitivity. In whole blood, stability ranges from 5 weeks at -20°C to only 1 hour at 37°C [14] [15]. This dramatic reduction in stability at physiological temperature has important implications for sample handling and bioanalytical method development.

pH-Dependent Stability

The hexane-water partition behavior demonstrates significant pH dependence, with the partition coefficient varying from 1.50 at pH 4.83 to greater than 100 at pH 10.54 [14] [15]. This dramatic shift reflects the ionization state of the compound across different pH ranges.

At acidic pH (4.83), the dimethylamino groups are protonated, increasing hydrophilicity and reducing partitioning into the organic phase [14] [15]. At alkaline pH (10.54), deprotonation occurs, significantly increasing lipophilicity and favoring organic phase partitioning [14] [15]. This pH-dependent behavior is critical for understanding the compound's disposition in different biological compartments.

Protein Binding Mechanisms

Trimeprazine tartrate exhibits extensive plasma protein binding, with the bound fraction exceeding 0.9 (>90%) [14] [15]. This high degree of protein binding is consistent with the compound's lipophilic nature and suggests significant interaction with albumin and other plasma proteins.

The extensive protein binding has important pharmacokinetic implications, including prolonged elimination half-life, reduced free drug concentration, and potential for drug-drug interactions through displacement mechanisms. The high protein binding also contributes to the compound's tissue distribution characteristics and therapeutic duration of action.

Red Blood Cell Distribution Properties

The distribution of trimeprazine tartrate between plasma and red blood cells demonstrates preferential accumulation in the cellular fraction. The red blood cell/plasma distribution coefficient of 8.65 indicates that the compound concentrates approximately 8.6-fold in red blood cells compared to plasma [14] [15].

The plasma/red blood cell concentration ratio of 1.17 represents the inverse relationship, confirming the preferential cellular uptake [14] [15]. This distribution pattern may be attributed to binding to intracellular components or partitioning into cellular membranes due to the compound's lipophilic properties.

The cellular distribution has implications for whole blood stability, as evidenced by the reduced stability times in whole blood compared to solution stability. The interaction with cellular components may catalyze degradation processes or alter the chemical environment of the compound.

Hexane-Water Partition Behavior

The hexane-water partition system provides insight into the compound's behavior in highly lipophilic environments. The dramatic pH-dependent variation in partition coefficient from 1.50 at pH 4.83 to greater than 100 at pH 10.54 illustrates the ionizable nature of trimeprazine tartrate [14] [15].

This partition behavior reflects the pKa characteristics of the dimethylamino functional groups, which undergo protonation-deprotonation equilibria across the pH range. At acidic pH, protonation increases hydrophilicity and reduces hexane partitioning, while at alkaline pH, the neutral form predominates and favors organic phase distribution [14] [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (14.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (48.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (46.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (46.05%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: HELLIER FF. A comparative trial of trimeprazine and amylobarbitone in pruritus. Lancet. 1963 Mar 2;1(7279):471-2. PubMed PMID: 13953600.